Pravachol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

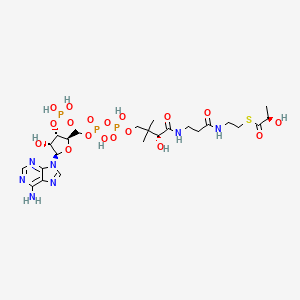

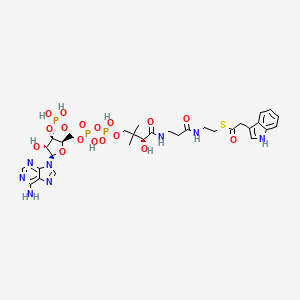

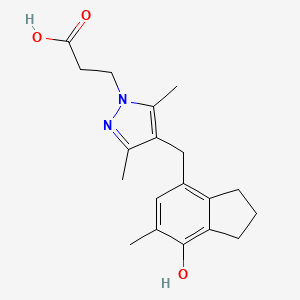

Pravastatin Sodium is the sodium salt of pravastatin with cholesterol-lowering and potential antineoplastic activities. Pravastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. In addition, pravastatin, like other statins, exhibits pro-apoptotic, growth inhibitory, and pro-differentiation activities in a variety of tumor cells; these antineoplastic activities may be due, in part, to inhibition of the isoprenylation of Ras and Rho GTPases and related signaling cascades.

Pravastatin(1-) is a monocarboxylic acid anion resulting from the deprotonation of the carboxylic acid group of pravastatin. It is a conjugate base of a pravastatin.

Scientific Research Applications

Pediatric Hematopoietic Stem Cell Transplant Patients : Pravachol has immune modulatory effects and has shown potential in decreasing the incidence of bronchiolitis obliterans in lung transplant recipients. It might be useful in treating or preventing hematopoietic stem cell transplant-associated bronchiolitis obliterans. In a study involving pediatric HSCT patients with established bronchiolitis obliterans, Pravachol was well-tolerated without significant adverse effects (Duncan, Barry, & Lehmann, 2010).

Elderly Patients : Pravastatin has shown significant reductions in serum total cholesterol and low-density lipoprotein cholesterol levels in elderly patients. It also contributes to reducing coronary events in elderly patients with hypercholesterolemia or normal cholesterol levels, with or at high risk of developing coronary heart disease (Bang & Goa, 2003).

Hypercholesterolemia and Coronary Heart Disease : Pravastatin treatment significantly reduced the incidence of myocardial infarction and death from cardiovascular causes in men with moderate hypercholesterolemia and no history of myocardial infarction (Shepherd et al., 1995).

HDL-Cholesterol and Apolipoprotein A-I : Pravastatin not only reduces low-density lipoprotein (LDL)-cholesterol but also increases high-density lipoprotein (HDL)-cholesterol. An increase in HDL and apoA-I levels under HMG-CoA reductase inhibition indicates an increased production of these components (Schaefer et al., 1999).

Pravastatin in Combination Therapy : In patients with hypercholesterolemia, pravastatin combined with other lipid-lowering agents, such as cholestyramine, has shown enhanced lipid-lowering effects. The combination therapy appears to be particularly effective in patients with severe dyslipidemias (Haria & McTavish, 1997).

Pravastatin's Pharmacological Properties : Pravastatin reduces plasma cholesterol levels by inhibiting de novo cholesterol synthesis and increasing the receptor-mediated catabolism of low-density lipoprotein (LDL). It has been shown to be effective in elderly patients and patients with hypercholesterolemia secondary to conditions like diabetes mellitus or renal disease (McTavish & Sorkin, 1991).

Fast Dissolving Tablets of Pravastatin : Research has also been conducted on formulating fast-dissolving tablets of Pravastatin for improved drug delivery (Kumar & Gunda, 2017).

Comparative Studies with Other Drugs : Comparative studies have been conducted between pravastatin and other drugs such as gemfibrozil, highlighting differences in their impacts on cholesterol-rich and triglyceride-rich lipoproteins (Schweitzer et al., 2002).

properties

Product Name |

Pravachol |

|---|---|

Molecular Formula |

C23H35O7- |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/p-1/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 |

InChI Key |

TUZYXOIXSAXUGO-PZAWKZKUSA-M |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Calix[5]pyrrole](/img/structure/B1263095.png)

![6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline-2,3-diol](/img/structure/B1263096.png)

![TG(16:0/16:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263103.png)

![(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid](/img/structure/B1263105.png)